molecular formula C18H24N4O B12432908 Pde1-IN-3

Pde1-IN-3

Katalognummer: B12432908
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: ZLTYIDKHKFGNFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pde1-IN-3 is a selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are important second messengers involved in various cellular processes, including signal transduction, cell proliferation, and differentiation .

Vorbereitungsmethoden

The synthesis of Pde1-IN-3 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations, such as alkylation, acylation, and cyclization, to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions and purification techniques to ensure high yield and purity. These methods may also include the use of advanced technologies, such as continuous flow reactors and automated synthesis platforms, to improve efficiency and scalability .

Analyse Chemischer Reaktionen

Pde1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, as well as specific solvents and temperature conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

For example, oxidation reactions of this compound may involve the use of oxidizing agents, such as hydrogen peroxide or potassium permanganate, to introduce oxygen-containing functional groups into the molecule. Reduction reactions may involve the use of reducing agents, such as sodium borohydride or lithium aluminum hydride, to remove oxygen-containing functional groups or introduce hydrogen atoms into the molecule. Substitution reactions may involve the use of nucleophiles, such as halides or amines, to replace specific functional groups in the molecule .

Wissenschaftliche Forschungsanwendungen

Pde1-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool compound to study the role of PDE1 in various biochemical processes and to develop new PDE1 inhibitors with improved selectivity and potency .

In biology, this compound is used to investigate the physiological and pathological roles of PDE1 in various cellular processes, such as signal transduction, cell proliferation, and differentiation. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various diseases, such as neurodegenerative disorders, cardiovascular diseases, and cancer .

In industry, this compound is used in the development of new drugs and therapeutic agents, as well as in the production of various chemical products and materials. The compound’s ability to selectively inhibit PDE1 makes it a valuable tool for studying the enzyme’s role in various biological processes and for developing new therapeutic strategies .

Wirkmechanismus

Pde1-IN-3 exerts its effects by selectively inhibiting the activity of PDE1, an enzyme that hydrolyzes cAMP and cGMP, thereby regulating their intracellular levels. By inhibiting PDE1, this compound increases the levels of cAMP and cGMP, which in turn modulate various cellular processes, such as signal transduction, cell proliferation, and differentiation .

The molecular targets of this compound include the catalytic domain of PDE1, where the compound binds and inhibits the enzyme’s activity. The pathways involved in the compound’s mechanism of action include the cAMP and cGMP signaling pathways, which play crucial roles in various physiological and pathological processes .

Vergleich Mit ähnlichen Verbindungen

Pde1-IN-3 is unique among PDE1 inhibitors due to its high selectivity and potency. Similar compounds include other PDE1 inhibitors, such as vinpocetine and ITI-214, which also target PDE1 but may have different selectivity profiles and pharmacological properties .

Compared to these similar compounds, this compound offers several advantages, such as improved selectivity for PDE1 over other phosphodiesterase isoforms and enhanced potency in inhibiting the enzyme’s activity. These unique properties make this compound a valuable tool for studying the role of PDE1 in various biological processes and for developing new therapeutic strategies .

Biologische Aktivität

Pde1-IN-3 is a selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a crucial role in the hydrolysis of cyclic nucleotides, specifically cAMP and cGMP. Understanding the biological activity of this compound involves exploring its mechanisms, effects on various cell types, and implications in disease models. This article reviews recent findings, case studies, and relevant data tables to provide a comprehensive overview.

PDE1 is activated by calcium ions and calmodulin, which enhances its catalytic activity. This compound inhibits this enzyme, leading to elevated levels of cAMP and cGMP within cells. This modulation has significant implications for various physiological processes, particularly in the cardiovascular system and in cellular signaling pathways related to insulin secretion.

Cardiovascular Regulation

PDE1 has been implicated in cardiac function and pathology. Inhibition of PDE1 by compounds like this compound has been shown to:

  • Enhance Cardiac Contractility : Studies indicate that PDE1 inhibition increases Ca2+^{2+} channel activity, thereby stimulating cardiomyocyte contraction .
  • Protect Against Cardiac Remodeling : In a mouse model of heart failure with preserved ejection fraction (HFpEF), this compound treatment improved cardiac function and reduced myocardial stress by promoting proteasomal degradation of misfolded proteins .

Insulin Secretion

PDE1 also plays a role in pancreatic β-cell function. Inhibition of PDE1 has been linked to increased insulin secretion under glucose-stimulated conditions. This effect is mediated through the elevation of cAMP levels, which enhances insulin release from pancreatic islets .

Heart Failure Model

In a study involving CryAB R120G transgenic mice, chronic treatment with this compound led to significant improvements in cardiac diastolic function and survival rates. The treatment resulted in enhanced proteasome activities, facilitating the degradation of misfolded proteins associated with cardiac stress .

Diabetes Model

Research on isolated rat pancreatic islets demonstrated that this compound could modulate intracellular calcium levels and cAMP concentrations, leading to increased insulin secretion. This suggests potential therapeutic applications in managing diabetes through PDE1 inhibition .

Data Tables

The following table summarizes key findings related to the effects of this compound on different biological systems:

Biological System Effect of this compound Mechanism
CardiomyocytesIncreased contractilityEnhanced Ca2+^{2+} channel activity
Heart Failure ModelImproved cardiac functionIncreased proteasome activity; reduced misfolded proteins
Pancreatic β-cellsEnhanced insulin secretionElevated cAMP levels leading to increased insulin release
Vascular Smooth Muscle CellsModulation of vascular remodelingRegulation of cyclic nucleotide levels

Eigenschaften

Molekularformel

C18H24N4O

Molekulargewicht

312.4 g/mol

IUPAC-Name

7-(cyclobutylmethyl)-3-(1-cyclopropylcyclopropyl)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C18H24N4O/c1-11-12(2)22-15(16(23)21(11)10-13-4-3-5-13)19-20-17(22)18(8-9-18)14-6-7-14/h13-14H,3-10H2,1-2H3

InChI-Schlüssel

ZLTYIDKHKFGNFO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C(=NN=C2C3(CC3)C4CC4)C(=O)N1CC5CCC5)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.